N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide
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Overview
Description
N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is a complex organic compound featuring a pyrimidinyl group, a pyridinyl group, and an imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyrimidinyl and pyridinyl groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of pyrimidinyl and pyridinyl precursors with the imidazole derivative.
Cyclization Reactions: Cyclization steps are crucial to forming the pyrimidinyl and pyridinyl rings.
Amide Bond Formation: The final step usually involves the formation of the amide bond between the pyridinyl group and the carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce nitro groups to amines.
Substitution Reactions: Substitution reactions can be employed to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (CN-, OH-) are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: In medicine, this compound is investigated for its therapeutic potential. It may be used in the treatment of various diseases due to its biological activity.
Industry: In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and are used in various applications, including pharmaceuticals and agrochemicals.
Pyrimidinyl compounds: These compounds contain the pyrimidinyl group and are used in the synthesis of nucleotides and other biologically active molecules.
Pyridinyl compounds: These compounds feature the pyridinyl group and are used in the production of drugs, dyes, and other chemicals.
Uniqueness: N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is unique due to its combination of imidazole, pyrimidinyl, and pyridinyl groups. This combination provides it with distinct chemical and biological properties that are not found in other compounds.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-16-5-6-20(10)14-17-8-12(9-18-14)19-13(21)11-3-2-4-15-7-11/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWRTPZCXZXCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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